molecular formula C5H3Cl2N3 B130343 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile CAS No. 159088-44-5

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

Cat. No.: B130343
CAS No.: 159088-44-5
M. Wt: 176 g/mol
InChI Key: FZUIQPFFPQTJHU-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring, and an acetonitrile group attached to the nitrogen at position 1. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include nickel catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can bind to the heme iron atom of ferric cytochrome P450, inhibiting its activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile can be compared with other imidazole derivatives, such as:

    1,3-diazole: Known for its broad range of chemical and biological properties.

    4,5-dichloroimidazole: Similar in structure but lacks the acetonitrile group.

    1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: Used as a catalyst in various chemical reactions. The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetonitrile group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3/c6-4-5(7)10(2-1-8)3-9-4/h3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUIQPFFPQTJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380961
Record name 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159088-44-5
Record name 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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